molecular formula C4H7NO3 B2801101 (R)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 97859-49-9

(R)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B2801101
CAS No.: 97859-49-9
M. Wt: 117.104
InChI Key: LSYOFPBORRARMF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Scientific Research Applications

®-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.

    Medicine: Oxazolidinone derivatives are known for their antibacterial properties and are used in the development of new antibiotics.

    Industry: It is used in the production of polymers and other materials with specific properties.

Future Directions

Oxazolidinones, including “®-5-(hydroxymethyl)oxazolidin-2-one”, have a wide range of potential applications in medicinal chemistry. They have been used in the development of new classes of antibacterial agents, and there is ongoing research into their potential uses in other areas of medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbon dioxide or carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with carbon dioxide under high pressure and temperature conditions to form the oxazolidinone ring . Another approach involves the use of N-propargylamines and carbon dioxide in the presence of strong organic bases to form carbamates, which then undergo ring closure to yield oxazolidinones .

Industrial Production Methods

Industrial production of oxazolidinones often employs catalytic systems to enhance the efficiency and yield of the synthesis. For example, copper-based magnetic nanocatalysts have been developed to promote the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes, resulting in the formation of oxazolidinones . These methods are designed to be practical, scalable, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is ®-5-(carboxymethyl)oxazolidin-2-one.

    Reduction: The major product is ®-2-amino-1-propanol.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted oxazolidinones.

Comparison with Similar Compounds

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOFPBORRARMF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97859-49-9
Record name (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.